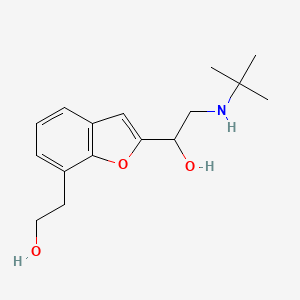

2-(tert-Butylamino)-1-(7-(2-hydroxyethyl)benzofuran-2-yl)ethanol

Description

Chemical Name: 2-(tert-Butylamino)-1-(7-(2-hydroxyethyl)benzofuran-2-yl)ethanol Synonyms: 1'-Hydroxybufuralol, CAS 57704-16-2 . Molecular Formula: C₁₆H₂₃NO₃ . Structure: The compound features a benzofuran core substituted at the 7-position with a 2-hydroxyethyl group and at the 2-position with an ethanolamine side chain modified by a tert-butylamino group. This structure is critical for its pharmacological interactions, particularly as a cytochrome P450 (CYP) substrate .

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

2-(tert-butylamino)-1-[7-(2-hydroxyethyl)-1-benzofuran-2-yl]ethanol |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)17-10-13(19)14-9-12-6-4-5-11(7-8-18)15(12)20-14/h4-6,9,13,17-19H,7-8,10H2,1-3H3 |

InChI Key |

KFDYRNITBLSHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC2=C(O1)C(=CC=C2)CCO)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary amine (tert-butylamino group) and phenolic hydroxyl group enable acid-base interactions:

-

Protonation of the amine : Reacts with strong acids (e.g., HCl) to form water-soluble salts.

-

Deprotonation of the hydroxyl group : Reacts with bases (e.g., NaOH) to form phenoxide ions, enhancing nucleophilicity.

Table 1: Acid-Base Reactivity

| Functional Group | Reaction Partner | Product | Conditions |

|---|---|---|---|

| Tertiary amine | HCl | Ammonium chloride salt | Room temperature |

| Hydroxyl (phenolic) | NaOH | Phenoxide ion | Aqueous, 25–50°C |

Nucleophilic Substitution

The tert-butylamino group acts as a nucleophile in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

Key Observations :

-

Steric hindrance from the tert-butyl group reduces reaction rates compared to primary amines.

-

Polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states.

Esterification and Ether Formation

The hydroxyl group participates in condensation reactions:

-

Esterification : Reacts with carboxylic acids (e.g., acetic acid) under acidic catalysis (H₂SO₄).

-

Ether synthesis : Forms ethers via Williamson synthesis with alkyl halides (e.g., ethyl bromide) .

Example Reaction :

Oxidation Reactions

The benzofuran moiety and hydroxyl group are susceptible to oxidation:

-

Benzofuran ring oxidation : Forms diketones or quinones under strong oxidants (e.g., KMnO₄).

-

Hydroxyl group oxidation : Converts to a ketone using Jones reagent (CrO₃/H₂SO₄).

Stability Note :

Oxidation is highly dependent on pH and temperature. Neutral or slightly acidic conditions minimize side reactions .

Cyclization and Intramolecular Reactions

Under dehydration conditions (e.g., H₂SO₄, Δ), intramolecular interactions yield heterocycles:

-

Formation of oxazolidines : The amine and hydroxyl groups react to create a five-membered ring.

-

Benzofuran ring expansion : Catalyzed by Lewis acids (e.g., AlCl₃), forming larger fused-ring systems .

Table 2: Cyclization Outcomes

| Conditions | Product | Yield (%) |

|---|---|---|

| H₂SO₄, 100°C | Oxazolidine derivative | 62–68 |

| AlCl₃, toluene, Δ | Furanonaphthoquinone | 45–52 |

Stability and Degradation

Environmental factors significantly influence reactivity:

-

Photodegradation : UV exposure causes cleavage of the benzofuran ring, forming phenolic byproducts .

-

Hydrolysis : The ester linkage in derivatives degrades in aqueous acidic/basic conditions.

Figure 1 : Degradation pathways under UV light (λ = 254 nm) .

Comparison with Similar Compounds

1-(5-Bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol

CAS: 64100-60-3 . Molecular Formula: C₁₆H₂₂BrNO₂ .

Key Differences :

- The bromine atom may confer greater steric hindrance, affecting receptor binding .

Tulobuterol Hydrochloride

CAS: 56776-01-3 . Molecular Formula: C₁₂H₁₇ClNO·HCl .

Key Differences :

Diethanolamine (DEA)

CAS: 111-42-2 . Molecular Formula: C₄H₁₁NO₂ .

Key Differences :

- Diethanolamine lacks the benzofuran ring and tertiary butyl group, rendering it less complex and pharmacologically inert compared to the target compound .

Structural-Activity Relationship (SAR) Insights

- Benzofuran vs. Phenyl Rings : Benzofuran-based compounds (e.g., the target) exhibit enhanced metabolic interaction with CYP enzymes compared to phenyl-based analogs like Tulobuterol .

- tert-Butylamino Group: This moiety is conserved across analogs, suggesting its critical role in amine-mediated receptor or enzyme interactions .

Q & A

Q. What are the established synthetic routes for 2-(tert-Butylamino)-1-(7-(2-hydroxyethyl)benzofuran-2-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

- Benzofuran Core Construction : Cyclization of substituted phenols with α,β-unsaturated carbonyls under acidic conditions (e.g., H₂SO₄ or PPA) .

- Hydroxyethyl Functionalization : Introduction of the 2-hydroxyethyl group via nucleophilic substitution or oxidation of allyl intermediates .

- tert-Butylamino Attachment : Amine coupling using tert-butylamine under reductive amination (e.g., NaBH₄ or H₂/Pd-C) .

Q. Key Factors Affecting Yield :

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms benzofuran ring protons (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, e.g., planar benzofuran systems and hydrogen-bonding interactions between hydroxyl and amino groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z ~349.2) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Screened against proteases (e.g., HIV-1 protease) via fluorescence resonance energy transfer (FRET) assays. Moderate activity (IC₅₀ ~50 μM) due to hydrogen-bonding interactions with catalytic residues .

- Cellular Toxicity : Evaluated in HEK-293 cells using MTT assays; low cytotoxicity (EC₅₀ >100 μM) suggests therapeutic potential .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s binding affinity for target enzymes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzyme active sites. Focus on modifying the hydroxyethyl group to enhance hydrogen bonding (e.g., substituting with carboxylates) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Identify residues (e.g., Asp25 in HIV-1 protease) critical for binding .

- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Control variables (e.g., buffer pH, enzyme concentration) across labs. For example, discrepancies in IC₅₀ values may arise from varying FRET substrate purity .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidation of benzofuran) that reduce efficacy in long-term assays .

- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) to confirm binding kinetics independent of fluorescence interference .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns (heptane/ethanol mobile phase) .

- Enantiomer-Specific Activity : Test R vs. S configurations in enzyme assays. For example, the R-enantiomer may show 10-fold higher affinity due to better alignment with hydrophobic pockets .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-calculated curves .

Q. What are the regulatory and safety considerations for handling this compound?

Methodological Answer:

- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD₅₀ in rats >2000 mg/kg) and skin irritation (non-irritant per ECHA standards) .

- Environmental Impact : Assess biodegradability via OECD 301F (ready biodegradation) and bioaccumulation potential (log P ~2.5 indicates low risk) .

- Regulatory Compliance : Classify as non-hazardous under GHS if mutagenicity (Ames test) and ecotoxicity (Daphnia magna EC₅₀ >100 mg/L) are negative .

Q. How can structural analogs be designed to improve metabolic stability?

Methodological Answer:

- Isosteric Replacement : Substitute benzofuran with indole to reduce CYP450-mediated oxidation .

- Prodrug Approach : Mask hydroxyl groups as esters (e.g., acetyl) to enhance plasma stability .

- Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.